N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-[2-(4-Bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core. Key structural attributes include:
- Pyridine ring: Substituted at position 2 with a methylsulfanyl (-SMe) group.
- Carboxamide side chain: The amide nitrogen is substituted with a methyl group and a 2-(4-bromophenoxy)ethyl moiety.
However, pharmacological data for this specific molecule are absent in the provided evidence.
Properties
Molecular Formula |
C16H17BrN2O2S |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O2S/c1-19(10-11-21-13-7-5-12(17)6-8-13)16(20)14-4-3-9-18-15(14)22-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
XQJSOXKVLDAVFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Br)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzyme active sites, potentially inhibiting or modulating their activity. The methylthio group may contribute to the compound’s ability to undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting various metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related pyridine-3-carboxamide derivatives are analyzed for comparative insights:
N-[(4-Ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Structure: Shares the 2-(methylsulfanyl)pyridine-3-carboxamide core but substitutes the bromophenoxyethyl group with a (4-ethoxy-3-methoxyphenyl)methyl moiety.
- Molecular formula : C₁₁H₁₄N₂O₃S.
- Molecular weight : 254.31 g/mol.
- Key differences: The aromatic substituent is methoxy/ethoxy-rich, enhancing polarity compared to the bromophenoxy group. Reduced steric bulk compared to the ethyl-phenoxy chain in the target compound.
2-(Ethylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
- Structure : Features a 2-(ethylsulfanyl)pyridine-3-carboxamide core with a 4-(trifluoromethoxy)phenyl amide substituent.
- Molecular formula : C₁₅H₁₃F₃N₂O₂S.
- Molecular weight : 342.34 g/mol.
- Physical properties :
- Boiling point: 357.0±42.0 °C (predicted).
- pKa: 10.48±0.70 (predicted).
- Key differences: The ethylsulfanyl group may confer greater metabolic stability than methylsulfanyl.
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Structure: Integrates a thiazolidinone ring (4-oxo-1,3-thiazolidin-3-yl) linked to the pyridine-3-carboxamide core.
- Key differences: The thiazolidinone moiety adds conformational rigidity and hydrogen-bonding capacity. The 4-bromophenyl group is directly attached to the thiazolidinone, altering spatial orientation compared to the target compound’s flexible ethyl-phenoxy chain.
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
- Structure: A dihydropyridine derivative with a bromophenyl-thioether side chain and additional cyano/furyl substituents.
- The thioether linkage and furyl group introduce redox-sensitive and π-π stacking interactions, respectively.
Structural and Functional Analysis Table
Research Findings and Implications
- Role of Halogen Substituents : The bromine atom in the target compound and may enhance binding to hydrophobic pockets in biological targets, as seen in halogen-bonding interactions common in drug design .
- Sulfur-Containing Groups : Methylsulfanyl (target compound) vs. ethylsulfanyl () groups influence metabolic stability; ethylsulfanyl may resist oxidative degradation better .
- Amide Side Chains: Flexible chains (e.g., phenoxyethyl in the target compound) vs. rigid rings (e.g., thiazolidinone in ) modulate bioavailability and target engagement.
Limitations and Gaps in Evidence
- Pharmacological data (e.g., IC₅₀, receptor affinity) for the target compound are absent.
Biological Activity
N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C15H16BrN3O2S
- Molecular Weight : 368.27 g/mol
- Structural Characteristics : The compound features a pyridine core substituted with a bromophenoxy group and a methylsulfanyl moiety, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Mechanism of Action :
- Microtubule Destabilization : The compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells at concentrations as low as 1.0 μM .
- Caspase Activation : It enhances caspase-3 activity significantly, indicating its role in promoting apoptosis through intrinsic pathways .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Microtubule destabilization, apoptosis |
| HepG2 | 2.5 | Caspase activation, cell cycle arrest |
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.
Case Study :
A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its efficacy in modulating inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of the compound shows favorable absorption and distribution characteristics. Its lipophilicity due to the bromophenoxy group enhances membrane permeability, which is critical for its biological activity.
Toxicity Profile
Toxicological assessments reveal that this compound exhibits low toxicity in vitro, making it a promising candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
